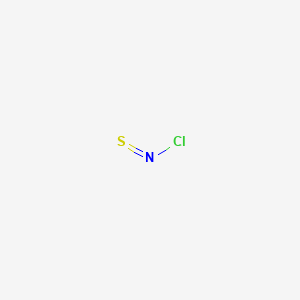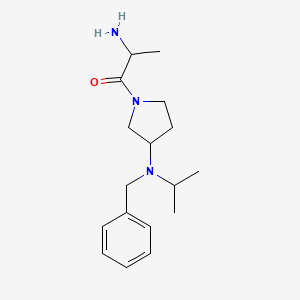![molecular formula C24H24N6O3S B14782544 2-[(4-Methylpiperazin-1-yl)methyl]-3-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]methyl]quinazolin-4-one](/img/structure/B14782544.png)
2-[(4-Methylpiperazin-1-yl)methyl]-3-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]methyl]quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Methylpiperazin-1-yl)methyl)-3-((4-(3-nitrophenyl)thiazol-2-yl)methyl)quinazolin-4(3H)-one is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a quinazolinone core, a thiazole ring, and a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methylpiperazin-1-yl)methyl)-3-((4-(3-nitrophenyl)thiazol-2-yl)methyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Thiazole Ring Formation: The thiazole ring is introduced via a condensation reaction between a thioamide and a haloketone or haloaldehyde.
Piperazine Substitution: The piperazine moiety is incorporated through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-Methylpiperazin-1-yl)methyl)-3-((4-(3-nitrophenyl)thiazol-2-yl)methyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated solvents, bases like sodium hydroxide, and acids like hydrochloric acid.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, thiazole-substituted compounds, and piperazine-modified molecules, each with distinct chemical and biological properties.
Applications De Recherche Scientifique
2-((4-Methylpiperazin-1-yl)methyl)-3-((4-(3-nitrophenyl)thiazol-2-yl)methyl)quinazolin-4(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-((4-Methylpiperazin-1-yl)methyl)-3-((4-(3-nitrophenyl)thiazol-2-yl)methyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((4-Methylpiperazin-1-yl)methyl)-3-(phenylthiazol-2-yl)methyl)quinazolin-4(3H)-one
- 2-((4-Methylpiperazin-1-yl)methyl)-3-((4-(2-nitrophenyl)thiazol-2-yl)methyl)quinazolin-4(3H)-one
- 2-((4-Methylpiperazin-1-yl)methyl)-3-((4-(4-nitrophenyl)thiazol-2-yl)methyl)quinazolin-4(3H)-one
Uniqueness
What sets 2-((4-Methylpiperazin-1-yl)methyl)-3-((4-(3-nitrophenyl)thiazol-2-yl)methyl)quinazolin-4(3H)-one apart from similar compounds is its specific substitution pattern, which imparts unique chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C24H24N6O3S |
|---|---|
Poids moléculaire |
476.6 g/mol |
Nom IUPAC |
2-[(4-methylpiperazin-1-yl)methyl]-3-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C24H24N6O3S/c1-27-9-11-28(12-10-27)14-22-25-20-8-3-2-7-19(20)24(31)29(22)15-23-26-21(16-34-23)17-5-4-6-18(13-17)30(32)33/h2-8,13,16H,9-12,14-15H2,1H3 |
Clé InChI |
QYDBAFXFVZIVGN-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CC2=NC3=CC=CC=C3C(=O)N2CC4=NC(=CS4)C5=CC(=CC=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-amino-N-[2-[2-[2,2-diethoxyethyl(2-phenylethyl)amino]-2-oxoethyl]phenyl]propanamide](/img/structure/B14782519.png)
![2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14782522.png)
![{1-[2-(6-Bromo-1H-benzoimidazol-2-yl)-pyrrolidine-1-carbonyl]-2-methyl-propyl}-carbamic acid methyl ester](/img/structure/B14782535.png)

